2-[(4-methylpyrimidin-2-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9-4-5-12-11(13-9)16-8-10(15)14-6-2-3-7-14/h4-5H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSOEMIMDMPGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylpyrimidin-2-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 4-methylpyrimidine-2-ol with 1-(pyrrolidin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylpyrimidin-2-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaH in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-[(4-methylpyrimidin-2-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-methylpyrimidin-2-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The pyrimidine moiety may also play a role in binding to nucleic acids or proteins, influencing cellular processes .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the pyrimidine ring, the pyrrolidine moiety, or the ethanone linker. These variations influence physicochemical properties, synthetic routes, and bioactivity.
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reference ID |
|---|---|---|---|---|
| 2-[(4-Methylpyrimidin-2-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one | C₁₁H₁₆N₃O₂ | 222.27 (calc.) | 4-methylpyrimidinyloxy | Target |
| 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one | C₁₆H₁₄BrF₂N₃O₂ | 398.20 | 5-bromopyrimidinyloxy, difluorophenyl | 18 |
| 2-{5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one | C₁₃H₁₄N₄O₂S | 290.34 | Oxadiazole-thioether, pyridinyl | 14 |
| 2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one | C₁₅H₂₁N₃O | 259.35 | Isopropylphenylamino | 15 |
| (E)-2-(4-(2-(Pyridin-2-yl)vinyl)phenoxy)-1-(pyrrolidin-1-yl)ethan-1-one | C₁₉H₂₁N₂O₂ | 321.39 | Styrylpyridinyl phenoxy | 11 |
Key Observations :
- Linker Diversity: Replacement of the pyrimidinyloxy group with oxadiazole-thioether () or phenylamino () groups modifies electronic properties and hydrogen-bonding capacity, impacting target binding.
Spectroscopic and Analytical Data
- IR Spectroscopy : The carbonyl stretch (1635–1680 cm⁻¹) in similar compounds (e.g., 1b in ) is consistent with amide/ketone groups. Substituents like pyrimidinyloxy may shift this peak due to electron-withdrawing effects .
- NMR Data : In -(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one (1b) shows characteristic pyrrolidine proton signals at δ 1.90 (4H) and 3.48–3.69 (8H). The target compound’s pyrimidinyloxy group would introduce distinct aromatic proton signals near δ 8.0–8.5 .
Biological Activity
The compound 2-[(4-methylpyrimidin-2-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article explores its biological activity, supported by case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrimidine ring and a pyrrolidine moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Neuropharmacological Effects
Research indicates that derivatives of pyrimidines, including this compound, may enhance cognitive functions. A study highlighted that similar compounds elevated cGMP levels in rodent brains, suggesting potential procognitive effects . The mechanism appears to involve inhibition of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways related to memory and learning.
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrrolidine derivatives have been studied for their antibacterial and antifungal activities. For instance, certain pyrrolidine derivatives demonstrated significant inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Complete death within 8 hours |
| Escherichia coli | 0.025 | Significant inhibition |
Case Study: Cognitive Enhancement
A specific study examined the effects of a related compound on cognitive performance in rodent models. The compound was shown to improve memory retention and spatial learning abilities, likely through the modulation of neurotransmitter systems involved in cognitive processes . The findings support the hypothesis that targeting PDE enzymes can lead to therapeutic strategies for cognitive impairments.
Case Study: Antimicrobial Efficacy
Another study focused on the synthesis of various pyrrolidine derivatives, including this compound, assessing their antimicrobial properties against a panel of bacterial strains. The results indicated that the presence of halogen substituents significantly enhanced antibacterial activity, highlighting the importance of chemical modifications in developing effective antimicrobial agents .
Q & A
Advanced Question
- HPLC-DAD/MS : Monitors degradation products in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) .
- NMR Spectroscopy : Detects structural changes (e.g., hydrolysis of the pyrrolidinone ring) under thermal stress (40–60°C) .
- Accelerated Stability Testing : Conducted at 25°C/60% RH and 40°C/75% RH over 12 weeks, with degradation kinetics modeled using Arrhenius equations .
How should researchers design experiments to evaluate the environmental fate of this compound?
Advanced Question
Follow the INCHEMBIOL framework :
Abiotic Studies :
- Assess hydrolysis rates in freshwater (pH 6–8) and seawater (pH 8.1).
- Measure photodegradation using UV-Vis spectroscopy under simulated sunlight.
Biotic Studies :
- Use soil microcosms to evaluate microbial degradation (e.g., LC-MS/MS for metabolite tracking).
- Perform bioaccumulation assays in Daphnia magna or zebrafish embryos .
What strategies mitigate toxicity risks during in vivo studies involving this compound?
Advanced Question
- Dose Optimization : Conduct preliminary acute toxicity tests in rodents (OECD 423 guidelines), focusing on LD₅₀ and histopathological endpoints .
- Metabolite Screening : Identify nephrotoxic or hepatotoxic metabolites via UPLC-QTOF-MS .
- Safety Margins : Calculate therapeutic indices (TI = LD₅₀/ED₅₀) to balance efficacy and safety .
How can computational methods enhance the understanding of this compound’s mechanism of action?
Advanced Question
- Molecular Docking : Predict binding affinities to targets like PDE4 or NMDA receptors using AutoDock Vina .
- MD Simulations : Analyze stability of ligand-receptor complexes in lipid bilayers (100-ns trajectories) .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. fluoro groups on pyrimidine) with bioactivity data .
What are the best practices for synthesizing isotopically labeled analogs of this compound for tracer studies?
Advanced Question
- Isotope Selection : Use ¹³C or ²H labeling at the pyrrolidinone carbonyl group for metabolic flux analysis .
- Synthetic Route : Incorporate labeled precursors (e.g., ¹³C-KCN for nitrile groups) during ring-closing steps .
- Validation : Confirm isotopic purity (>98%) via HRMS and NMR .
How do structural modifications to the pyrimidine or pyrrolidinone moieties affect bioactivity?
Basic Question
- Pyrimidine Modifications : Adding electron-withdrawing groups (e.g., -Cl, -F) enhances target binding but may increase cytotoxicity .
- Pyrrolidinone Modifications : Replacing the pyrrolidinone with piperidinone reduces metabolic clearance but lowers solubility .
- Case Study : A 2020 study showed that 4-methyl substitution on pyrimidine improved kinase inhibition by 40% compared to unsubstituted analogs .
What experimental controls are essential when studying this compound’s antioxidant properties?
Basic Question
- Positive Controls : Use ascorbic acid or Trolox in DPPH/ABTS assays to validate assay sensitivity .
- Negative Controls : Include solvent-only and untreated cell groups to rule out solvent-induced artifacts .
- Interference Checks : Test for compound absorbance overlap in colorimetric assays (e.g., 450–600 nm for MTT) .
How can researchers address challenges in scaling up synthesis without compromising purity?
Advanced Question
- Process Optimization : Use flow chemistry to control exothermic reactions and reduce byproducts .
- Purification : Implement preparative HPLC with C18 columns (acetonitrile/water gradients) for >99% purity .
- Quality Control : Adhere to ICH Q3A guidelines for impurity profiling (e.g., identifying genotoxic impurities via Ames tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
